Acide arachidonique-(2-aminoéthyl)-ester chlorhydrate

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pharmacological Applications

1.1. Inhibition of Monoamine Oxidase (MAO)

Virodhamine has been studied for its inhibitory effects on monoamine oxidase enzymes, particularly MAO-B. Research indicates that it inhibits MAO-B with an IC50 value of approximately 0.71 μM, which is significantly more potent than its effect on MAO-A (IC50 of 38.70 μM) . This selective inhibition suggests potential therapeutic applications in treating neurological disorders such as depression and Parkinson's disease, where MAO-B activity is implicated.

1.2. Vasorelaxant Properties

Virodhamine exhibits vasorelaxant effects on human pulmonary arteries, mediated through endothelial cannabinoid receptors. Studies show that it induces relaxation in a concentration-dependent manner when vessels are precontracted with serotonin (5-HT) . The vasorelaxant effect is influenced by various antagonists and inhibitors, indicating a complex mechanism involving multiple pathways.

Neuroscience Research

2.1. Endocannabinoid System Interaction

As an endocannabinoid, virodhamine interacts with cannabinoid receptors (CB1 and CB2) and has been identified as a partial agonist at CB1 and a full agonist at CB2 receptors . Its role in modulating synaptic transmission and neuronal activity makes it a valuable compound for studying the endocannabinoid system's effects on behavior and physiology.

2.2. Neuroprotective Effects

Research suggests that virodhamine may have neuroprotective properties due to its ability to inhibit MAO-B and modulate neurotransmitter release . This could have implications for developing treatments for neurodegenerative diseases where oxidative stress plays a significant role.

Case Studies and Experimental Findings

Potential Therapeutic Applications

Given its pharmacological profile, virodhamine hydrochloride shows promise in various therapeutic areas:

- Neurological Disorders: Due to its MAO-B inhibition and neuroprotective properties.

- Cardiovascular Health: Its vasorelaxant effects may provide benefits in managing hypertension or other vascular conditions.

- Pain Management: As an endocannabinoid, it may play a role in modulating pain pathways.

Mécanisme D'action

Target of Action

Arachidonic acid-(2-aminoethyl)-ester hydrochloride, also known as Virodhamine hydrochloride, primarily targets the Dopamine D4 receptors . These receptors belong to the G-protein-coupled receptor superfamily and play a crucial role in regulating several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .

Mode of Action

The compound interacts with its targets, the Dopamine D4 receptors, and induces arachidonic acid release, probably via G-proteins and PKC activation . This interaction affects the activity of Na+/H+ exchangers, which regulate intracellular pH, extracellular acidification, and cell volume .

Biochemical Pathways

The compound’s action affects the dopamine synthesis pathway. Dopamine is synthesized from the amino acid tyrosine in a two-step enzymatic process . The first step involves the conversion of tyrosine into L-DOPA, catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), which produces dopamine by decarboxylation of DOPA .

Result of Action

The molecular and cellular effects of the compound’s action involve the modulation of synaptic transmission in the brain. The compound’s interaction with the receptors can induce changes in intracellular pH and cell volume .

Action Environment

The action, efficacy, and stability of Arachidonic acid-(2-aminoethyl)-ester hydrochloride can be influenced by various environmental factors. For instance, oxidative stress and chronic neuroinflammation, two intertwined key pathologic factors in brain aging and neurodegenerative diseases, can affect the compound’s action . Inhibition of neuroinflammation may diminish oxidative stress and vice versa .

Analyse Biochimique

Biochemical Properties

Arachidonic acid-(2-aminoethyl)-ester hydrochloride has been found to interact with cannabinoid receptors, specifically acting as a partial agonist for the CB1 receptor and a full agonist for the CB2 receptor . This interaction with cannabinoid receptors suggests that it plays a role in the regulation of various biochemical reactions within the body .

Cellular Effects

In terms of cellular effects, Arachidonic acid-(2-aminoethyl)-ester hydrochloride influences cell function through its impact on cell signaling pathways. As an agonist of cannabinoid receptors, it can modulate the activity of these receptors and thereby influence various cellular processes .

Molecular Mechanism

At the molecular level, Arachidonic acid-(2-aminoethyl)-ester hydrochloride exerts its effects through binding interactions with cannabinoid receptors. This binding can lead to the activation or inhibition of enzymes, leading to changes in gene expression .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'O-arachidonoyl éthanolamine peut être synthétisée par estérification de l'acide arachidonique avec l'éthanolamine . La réaction implique généralement l'utilisation d'un catalyseur tel que la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison ester . La réaction est effectuée dans des conditions anhydres pour éviter l'hydrolyse de la liaison ester .

Méthodes de production industrielle : La production industrielle de l'O-arachidonoyl éthanolamine implique des processus d'estérification similaires, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour assurer un rendement élevé et la pureté du produit . L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées telles que la chromatographie sont courantes dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions : L'O-arachidonoyl éthanolamine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir la liaison ester en un alcool.

Substitution : Le fragment éthanolamine peut être substitué par d'autres amines ou alcools.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs nucléophiles en conditions basiques.

Principaux produits formés :

Oxydation : Dérivés oxydés de l'O-arachidonoyl éthanolamine.

Réduction : Dérivés alcooliques du composé.

Substitution : Diverses amines ou alcools substitués.

4. Applications de la recherche scientifique

L'O-arachidonoyl éthanolamine a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'estérification et d'autres réactions organiques.

Biologie : Le composé est étudié pour son rôle d'endocannabinoïde et ses interactions avec les récepteurs cannabinoïdes.

Industrie : Il est utilisé dans le développement de médicaments à base de cannabinoïdes et d'autres composés bioactifs.

5. Mécanisme d'action

L'O-arachidonoyl éthanolamine exerce ses effets en interagissant avec les récepteurs cannabinoïdes. Il agit comme un antagoniste du récepteur CB1 et un agoniste du récepteur CB2 . Le composé module diverses voies de signalisation impliquées dans la douleur, l'inflammation et la neuroprotection . Il influence également le système endocannabinoïde, qui joue un rôle crucial dans le maintien de l'homéostasie dans l'organisme .

Composés similaires :

Anandamide : Un endocannabinoïde avec une liaison amide au lieu d'une liaison ester.

Oléamide : Un amide d'acide gras avec des propriétés bioactives similaires.

2-arachidonoylglycérol : Un autre endocannabinoïde avec un squelette glycérol.

Unicité : L'O-arachidonoyl éthanolamine est unique en raison de sa liaison ester, qui la différencie des autres endocannabinoïdes comme l'anandamide qui ont des liaisons amide . Cette différence structurelle influence son interaction avec les récepteurs cannabinoïdes et sa bioactivité globale .

Comparaison Avec Des Composés Similaires

Anandamide: An endocannabinoid with an amide linkage instead of an ester linkage.

Oleamide: A fatty acid amide with similar bioactive properties.

2-arachidonoyl glycerol: Another endocannabinoid with a glycerol backbone.

Uniqueness: O-arachidonoyl ethanolamine is unique due to its ester linkage, which differentiates it from other endocannabinoids like anandamide that have amide linkages . This structural difference influences its interaction with cannabinoid receptors and its overall bioactivity .

Activité Biologique

Virodhamine hydrochloride is an endocannabinoid that exhibits a range of biological activities, primarily through its interactions with cannabinoid receptors and its influence on monoamine oxidase (MAO) activity. This article delves into the compound's pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Virodhamine

Virodhamine is a lipid-based signaling molecule that acts as a partial agonist at the CB1 receptor and a full agonist at the CB2 receptor. It is structurally related to other endocannabinoids, such as anandamide, but exhibits distinct pharmacological profiles. The concentration of virodhamine in peripheral tissues often exceeds that of anandamide, suggesting its significant role in endocannabinoid signaling pathways.

Interaction with Cannabinoid Receptors

Virodhamine's interaction with cannabinoid receptors is crucial for its biological activity. It has been shown to induce vasorelaxation in various vascular tissues by activating these receptors:

- CB1 Receptor : Virodhamine acts as a partial agonist, influencing neurotransmitter release and neuronal excitability.

- CB2 Receptor : As a full agonist, virodhamine promotes anti-inflammatory responses and modulates immune function.

Inhibition of Monoamine Oxidase

Recent studies have highlighted virodhamine's potent inhibitory effects on MAO-B, an enzyme involved in the metabolism of neurotransmitters. This inhibition has implications for neurological health:

- IC50 Values : Virodhamine demonstrated an IC50 value of 0.258 μM for MAO-B, indicating strong binding affinity and potential for therapeutic use in neurodegenerative disorders .

- Mechanism of Inhibition : The compound exhibits a mixed mechanism of inhibition characterized by time-dependent irreversible binding to MAO-B .

Vasorelaxation

Virodhamine has been extensively studied for its vasorelaxant properties:

- Human Pulmonary Artery Studies : In isolated human pulmonary arteries precontracted with serotonin (5-HT), virodhamine induced significant relaxation in a concentration-dependent manner, with a pEC50 value of 5.07 .

- Mechanisms : The vasorelaxation effect is mediated through endothelial cannabinoid receptors and involves the production of COX-derived prostanoids from arachidonic acid metabolites .

Neuroprotective Potential

The inhibition of MAO-B suggests that virodhamine may have neuroprotective effects:

- Neuronal Uptake : Studies indicate that virodhamine can be taken up by neuronal cells, leading to significant inhibition of MAO activity and potential therapeutic applications in treating neurological disorders .

- Case Studies : Clinical observations have linked elevated levels of virodhamine in specific brain regions to improved neurological outcomes in certain conditions .

Comparative Studies

A comparative analysis of virodhamine with other cannabinoids reveals unique properties:

| Compound | Receptor Activity | IC50 (MAO-B) | Vasorelaxation Effect |

|---|---|---|---|

| Virodhamine | Partial CB1, Full CB2 | 0.258 μM | Significant |

| Anandamide | Full CB1 | 39.98 μM | Moderate |

| Noladin Ether | Partial CB1 | 18.18 μM | Minimal |

This table illustrates virodhamine's superior potency against MAO-B compared to other endocannabinoids.

Propriétés

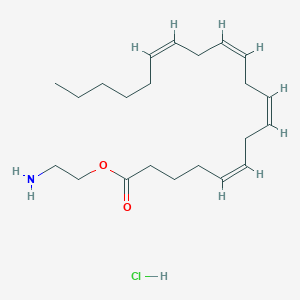

IUPAC Name |

2-aminoethyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-21-20-23/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21,23H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHLOYYQQGSXCC-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601018179 | |

| Record name | Virodhamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Arachidonoyl Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

287937-12-6, 443129-35-9 | |

| Record name | Virodhamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287937-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Virodhamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287937126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Virodhamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601018179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-Arachidonoyl Ethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013655 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.